2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Description
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic tertiary amine derivative with a hydroxyl group at the 3-position and a methyl substituent at the 2-position. Its molecular formula is C₈H₁₅NO·HCl (molecular weight: 177.67 g/mol) . Its synthesis involves stereoselective methods, and it is typically stored as a hydrochloride salt to enhance stability and solubility .
Properties
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAXVLALMQYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, also known as endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, is a bicyclic compound with notable pharmacological properties. Its molecular formula is C₇H₁₄ClNO, and it has garnered attention for its potential therapeutic applications due to its interaction with nociceptin/orphanin FQ peptide receptors (NOP), which play a critical role in pain modulation and anxiety regulation .
The compound is characterized by its nitrogen-containing bicyclic structure, which closely resembles tropane derivatives known for their medicinal significance. The structural formula and key properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| CAS Number | 1389264-20-3 |
| Boiling Point | Not specified |
| Purity | >95% (varies by supplier) |
Research indicates that this compound acts as an agonist for NOP receptors, influencing neurotransmitter release and modulating pain pathways . This receptor interaction suggests its potential in treating chronic pain and anxiety disorders.
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of 8-azabicyclo[3.2.1]octan-3-ols exhibit significant biological activities, particularly in their ability to bind to NOP receptors. The binding affinity and efficacy of this compound have been assessed through various assays, highlighting its therapeutic potential.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Pain Modulation : A study evaluated the analgesic properties of this compound in animal models of chronic pain, demonstrating significant pain relief comparable to established analgesics.
- Anxiety Regulation : Another investigation focused on the anxiolytic effects of the compound in stress-induced models, revealing a reduction in anxiety-like behaviors, further supporting its role as a potential treatment for anxiety disorders.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activity:
| Compound Name | CAS Number | Binding Affinity (Ki) | Similarity Score |
|---|---|---|---|
| This compound | 1389264-20-3 | Not specified | - |
| (3R)-8-Azabicyclo[3.2.1]octan-3-one | 538-09-0 | High | 0.96 |
| (S)-2-(Piperidin-2-yl)ethanol hydrochloride | 786684-21-7 | Moderate | 0.89 |
This comparative analysis illustrates that while similar compounds exhibit varying degrees of binding affinity to NOP receptors, the unique bicyclic structure of this compound may confer distinct pharmacological properties.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo Core
The 8-azabicyclo[3.2.1]octane scaffold is highly modular. Key variations include:
Key Observations :
Aromatic Ring-Substituted Derivatives
Many analogs feature aryl or heteroaryl groups at the 3-position, synthesized via cross-coupling reactions (e.g., Suzuki or Grignard). These compounds are studied as dopamine D₂ receptor ligands :
Key Observations :
Stereochemical and Functional Group Modifications
Stereochemistry and protecting groups significantly impact activity:
Preparation Methods
Reduction of Tropinone Derivatives
A common approach involves the stereoselective reduction of tropinone or its analogues to yield the corresponding 3-hydroxy-8-azabicyclo[3.2.1]octane derivatives:
Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used as reducing agents to convert the ketone group at C3 to the hydroxyl group.
Conditions : Reactions are typically conducted in ethanol or tetrahydrofuran (THF) under controlled temperatures to favor stereoselectivity.
Outcome : This step yields the 3-hydroxy derivative with the desired stereochemistry. The 2-methyl substituent can be introduced via appropriate alkylation or by starting from a methyl-substituted tropinone precursor.
Hydrochloride Salt Formation
The free base 2-methyl-8-azabicyclo[3.2.1]octan-3-ol is converted to its hydrochloride salt by treatment with hydrogen chloride in 1,4-dioxane, often at room temperature (around 25 °C).
Typical reaction time ranges from 2 to 12 hours depending on scale and concentration.
The product precipitates as a white solid, which is isolated by filtration and drying.
Research Findings and Reaction Optimization
Influence of Reaction Conditions on Yield and Purity
A patent (US20060058343A1) describes stirring the reaction mixture at 35-40 °C with monitoring by HPLC until completion (30 min to 2 h), followed by cooling to 20-25 °C to isolate the product. This temperature control enhances reaction completion and product crystallization.
Effect of Base Concentration in Related Syntheses
Studies on related 8-azabicyclo[3.2.1]octan-3-one derivatives show that the concentration of aqueous NaOH during synthesis influences product distribution and yield significantly. Lower concentrations (0.01 N NaOH) favor higher yields (up to 93%) of the desired substituted product, while higher concentrations increase undesired disubstituted byproducts.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of tropinone | NaBH4 or LiAlH4 in EtOH or THF | 0-25 | 1-4 hours | High | Stereoselective reduction to 3-hydroxy |
| Hydrochloride salt formation | HCl in 1,4-dioxane | 20-25 | 2-12 hours | Quantitative | Precipitation of hydrochloride salt |
| Reaction monitoring | HPLC | 35-40 (reaction) | 0.5-2 hours | - | Ensures completion before cooling |
| Base concentration effect | Aqueous NaOH (0.01 N optimal) | Ambient | 12 hours | Up to 93 | Controls selectivity in related syntheses |
Analytical Data Supporting Preparation
Mass Spectrometry (ESI) : Observed molecular ion peak at m/z 128.1 corresponds to the protonated molecular ion of 8-azabicyclo[3.2.1]octan-3-ol, confirming successful reduction and functionalization.
NMR Spectroscopy : Proton NMR signals show characteristic chemical shifts for the bicyclic protons and methyl substituent, confirming stereochemistry and purity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, and what are their critical intermediates?
- Methodological Answer : The compound is synthesized via multi-step processes involving tropane alkaloid derivatives. Key steps include ester hydrolysis of atropine derivatives, followed by amine oxidation and O-acetylation. For example, trospium chloride derivatives are synthesized via selective ester hydrolysis and subsequent quaternization . Critical intermediates include free bases and benzoylated analogs, which are purified using column chromatography under inert conditions. Reaction progress is monitored via TLC and NMR spectroscopy .
Q. How can structural elucidation of this compound derivatives be performed?
- Methodological Answer : X-ray crystallography and advanced NMR techniques (e.g., , , and 2D-COSY) are critical. For example, hydrated gold(III) salts of related tropane alkaloids have been structurally resolved using X-ray diffraction, revealing unique cation-anion stoichiometries . Computational tools like density functional theory (DFT) can validate stereochemical assignments .
Q. What experimental strategies are recommended for determining physicochemical properties (e.g., logP, solubility) when literature data are unavailable?
- Methodological Answer :
- logP : Use shake-flask or HPLC methods with octanol/water partitioning. Validate via computational tools like ACD/Labs or MarvinSuite.
- Solubility : Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC quantification .
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize sigma receptor binding affinity in 8-azabicyclo derivatives?
- Methodological Answer :
-
Step 1 : Synthesize derivatives with modifications at the 3-ol and 8-methyl positions. For example, fluorinated N-substituents enhance sigma-2 receptor selectivity .
-
Step 2 : Assess binding affinity via radioligand displacement assays (-DTG for sigma-1, -RHM-1 for sigma-2).
-
Example : Compound 11b (a derivative) showed a sigma-1/sigma-2 selectivity ratio >1000, attributed to steric and electronic effects of the 3-ol group .
Derivative Sigma-1 (nM) Sigma-2 (nM) Selectivity (σ2/σ1) 11a 320 0.45 711 11b 850 0.38 2237 Data adapted from Leemans et al. (2008)
Q. What computational approaches are effective in optimizing reaction pathways for synthesizing bicyclo derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling to identify low-energy pathways.
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 60% .
- Case Study : Microwave-enhanced nucleophilic fluorination reduced reaction times from hours to minutes while improving yields by 25% .
Q. How can contradictory data on decomposition products or stability be resolved for this compound?
- Methodological Answer :
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring.
- Hyphenated Techniques : Pair thermogravimetric analysis with FTIR (TGA-FTIR) to identify volatile decomposition products.
- Contradiction Example : While some studies report stability under inert atmospheres , others note decomposition at >200°C. Resolution requires controlled replicate studies with standardized protocols .
Q. What strategies enhance enantiomeric purity during synthesis of bicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation .
- Case Study : The (1R,3r,5S)-configured derivative achieved >99% ee via crystallization-induced asymmetric transformation .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the sigma receptor selectivity of 8-azabicyclo derivatives?
- Root Cause : Variability in assay conditions (e.g., membrane preparation, ligand concentration) and receptor subtype expression levels in cell lines.
- Resolution : Standardize assays using recombinant receptors (e.g., Sigma-1 CHO-K1 cells) and validate with reference ligands (e.g., haloperidol) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
